Product packaging for Limocitrin-3-rutinoside(Cat. No.:CAS No. 79384-27-3)

Limocitrin-3-rutinoside

Cat. No.: B7765641
CAS No.: 79384-27-3
M. Wt: 654.6 g/mol
InChI Key: SCMBTGLLYCNHPV-GSRPHVBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Flavonoid Glycosides in Phytochemistry

Flavonoids represent a large and diverse group of plant secondary metabolites, with over 12,000 compounds identified to date. bohrium.com They are polyphenolic compounds that share a common basic structure of a 15-carbon skeleton (C6-C3-C6), consisting of two phenyl rings and a heterocyclic ring. researchgate.net This basic structure can be modified in numerous ways, leading to a wide array of flavonoid classes, including flavones, flavonols, flavanones, isoflavones, and anthocyanins.

A significant portion of flavonoids in plants exist as flavonoid glycosides, where one or more hydroxyl groups of the flavonoid aglycone are attached to a sugar moiety. researchgate.net The process of glycosylation, the attachment of sugars, significantly increases the polarity and solubility of flavonoids, influencing their storage, transport, and ultimately their biological function within the plant. bohrium.comresearchgate.net Phytochemistry, the study of phytochemicals, extensively investigates these glycosidic derivatives to understand their structure, distribution, and roles in plant physiology and their potential applications. researchgate.netnih.gov The type and position of the sugar attachment, as well as the nature of the flavonoid aglycone, contribute to the vast structural diversity and varied properties of flavonoid glycosides. researchgate.net

Significance of Limocitrin-3-O-rutinoside in Advanced Phytochemical Investigations

Limocitrin-3-O-rutinoside stands as a noteworthy subject in advanced phytochemical investigations. chemfaces.com It has been isolated from various plant sources, including peach fruit (Prunus persica), the herbs of Sedum alfredii, and Fagonia schimperi. medchemexpress.comjapsonline.com Its identification and characterization in different plant species contribute to chemotaxonomy, the classification of plants based on their chemical constituents.

Recent research has employed sophisticated analytical techniques to study Limocitrin-3-O-rutinoside. For instance, a study on the metabolic profiling of postharvest peach fruit utilized methods that led to the identification of this compound, highlighting its potential role in the fruit's chemical response to treatments like hot air and ultraviolet C. medchemexpress.com Furthermore, investigations into the chemical constituents of Citrus unshiu fruits have also identified Limocitrin-3-O-rutinoside among other flavonoids. mjcce.org.mkmjcce.org.mk The presence of Limocitrin-3-O-rutinoside in different parts of the Hemerocallis citrina plant, specifically in the flowers, has been noted in comparative metabolomic studies. ebi.ac.uk

The structural elucidation of Limocitrin-3-O-rutinoside is accomplished through a combination of spectroscopic methods. japsonline.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are crucial in confirming its molecular structure. japsonline.com

Table 1: Physicochemical Properties of Limocitrin-3-O-rutinoside

Property Value Source
Molecular Formula C29H34O17 PubChem nih.gov
Molecular Weight 654.57 g/mol Benchchem
Physical Form Solid Sigma-Aldrich sigmaaldrich.com
Purity 0.98 Sigma-Aldrich sigmaaldrich.com
InChI Key SCMBTGLLYCNHPV-GSRPHVBRSA-N Sigma-Aldrich sigmaaldrich.com

Table 2: Isolation Sources of Limocitrin-3-O-rutinoside

Plant Species Family Part of Plant Reference
Prunus persica (Peach) Rosaceae Fruit MedchemExpress medchemexpress.com
Sedum alfredii Crassulaceae Herbs Benchchem
Fagonia schimperi Zygophyllaceae Not Specified Journal of Applied Pharmaceutical Science japsonline.com
Citrus unshiu Rutaceae Fruit Macedonian Journal of Chemistry and Chemical Engineering mjcce.org.mk
Hemerocallis citrina Asphodelaceae Flowers EMBL-EBI ebi.ac.uk
Citrus limon (Lemon) Rutaceae Plant Dr. Duke's Phytochemical and Ethnobotanical Databases usda.gov

Table 3: Related Limocitrin (B1675400) Glycosides

Compound Name Source Reference
Limocitrin 3-O-beta-D-glucopyranoside Sedum alfredii ChemFaces chemfaces.com
Limocitrin-3-O-sophoroside Hemerocallis citrina EMBL-EBI ebi.ac.uk
Limocitrin 7-O-β-D-glucopyranoside Sedum acre MedChemExpress medchemexpress.com
Limocitrin 3,7-diglucoside Sedum sarmentosum MedChemExpress medchemexpress.com
Limocitrin-3-O-beta-D-sophoroside Not Specified ChemFaces chemfaces.com

Table 4: Compound Names Mentioned

Compound Name
Limocitrin-3-O-rutinoside
Limocitrin
Rutinose
Flavones
Flavonols
Flavanones
Isoflavones
Anthocyanins
Limocitrin 3-O-beta-D-glucopyranoside
Limocitrin-3-O-sophoroside
Limocitrin 7-O-β-D-glucopyranoside
Limocitrin 3,7-diglucoside
Limocitrin-3-O-beta-D-sophoroside
Methyl nomilinate
Limocitrunshin
Nobiletin
Kaempferol 3-O-rutinoside
Limocitrin 3-glucoside
Kaempferol 3-(2G-rhamnosylrutinoside)
Didymin
(2S)-narirutin 4'-O-glucoside
Naringenin 7-O-rutinoside
Herbacetin 8-methyl ether 3-rutinoside
3-O-β-D-xylopyranosyl(1→2)-[β-D-glucopyranosy(1→3)]- α-L-arabinopyranosyloleanolic acid 28-O-β-glucopyranoside
3-O-β-D-xylopyranosyl(1→2)-[β- D-glucopyranosyl(1→3)]-α-L-arabinopyranosylurslolic acid 28-O-β-glucopyranoside
Oleanolic acid
Delphinidin-3-O-sophoroside-5-O-glucoside
Luteolin-7-O-(6''-malonyl)glucoside-5-O-rhamnoside
Kaempferol-3-p-coumaroyldiglucoside
Nicotiflorin
Chrysoeriol-7-O-glucoside
Epicatechin glucoside
Afzelin
Azaleatin
Chrysoeriol-5-O-glucoside
Nepetin-7-O-glucoside
3,5,7,2'-Tetrahydroxyflavone
Datiscetin
Procyanidin B2
Procyanidin B3
Procyanidin B1
Isorhamnetin-3-O-(6''-acetylglucoside)
Rutin (B1680289)
Narcissin
3,6-di-C-glucosylapigenin
Narirutin
Ligustroflavone
Tricin
Salcolin A
Salcolin B
Apigenin
Luteolin
Quercetin (B1663063)
Isorhamnetin
Catechin
Quercetin 3-O-(2″-O-acetyl)neohesperidoside
Quercetin 3-O-(4″-O-acetyl)rutinoside
Kaempferol 3-O-(4″-O-acetyl)rutinoside
Quercetin 3-O-glucoside
Isorhamnetin 3-O-rutinoside
Cyanidin 3-O-glucoside
Cyanidin 3-O-rutinoside
Apigenin 6-C-β-D-galactopyranosyl-8-C-β-D-xylopyranoside
Sphaerobioside
Myricetin-3-O-β-Dd-rhamnoside
Kaempferol-3-O-β-d-rhamnoside
Quercetin-3-O-β-d-glucoside
Quercetin-3-O-β-d-rhamnoside
Quercetin-3-O-β-d-galactoside
Isoquercetin
Astragalin
Flavantaside
Epirutin
Isorhamnetin 3-O-β-glucopyranoside
Nicotiflorin
Narcissoside
Limonene
Limonin
Linalool
Linaroside
Linderalactone
Linarin
Ellagic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O17 B7765641 Limocitrin-3-rutinoside CAS No. 79384-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-9-17(33)20(36)22(38)28(43-9)42-8-15-18(34)21(37)23(39)29(44-15)46-27-19(35)16-12(31)7-13(32)25(41-3)26(16)45-24(27)10-4-5-11(30)14(6-10)40-2/h4-7,9,15,17-18,20-23,28-34,36-39H,8H2,1-3H3/t9-,15+,17-,18+,20+,21-,22+,23+,28+,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBTGLLYCNHPV-GSRPHVBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4OC)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101685
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79384-27-3
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79384-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution of Limocitrin 3 O Rutinoside in Biological Systems

Primary Botanical Sources of Limocitrin-3-O-rutinoside

The presence of Limocitrin-3-O-rutinoside has been documented in several plant families, most notably in the Rutaceae (citrus family) and others.

The genus Citrus is a significant source of Limocitrin-3-O-rutinoside.

Citrus unshiu : Phytochemical analyses have identified Limocitrin-3-O-rutinoside as one of the chemical constituents present in the fruit of Citrus unshiu. nii.ac.jpnih.govnih.gov

Citrus limon : This compound has been detected in lemons (Citrus limon). plantaedb.comphcogj.comsemanticscholar.org Studies focusing on the flavonoid profile of lemons have identified derivatives of limocitrin (B1675400) as being among the most abundant flavonols. mdpi.com

Citrus aurantium L. var. amara Engl. : While this variety, known as bitter orange, is rich in flavonoids such as neohesperidin, hesperidin (B1673128), and naringin, the presence of Limocitrin-3-O-rutinoside is not explicitly documented in the available research. nih.govsemanticscholar.orgmdpi.comacs.org Research on the flower buds and peel has highlighted other bioactive compounds. mdpi.comacs.org

Beyond the well-known citrus sources, Limocitrin-3-O-rutinoside and its derivatives have been isolated from several other plant genera.

Coleogyne ramosissima : A derivative, limocitrin 3-O-rutinoside-7-O-beta-glucopyranoside, has been isolated from the aerial parts of this species, commonly known as blackbrush. nii.ac.jpnih.gov Other sources also confirm the presence of Limocitrin-3-rutinoside in the plant. plantaedb.com

Fagonia schimperi : Investigations into the chemical constituents of the whole Fagonia schimperi plant have led to the isolation and identification of Limocitrin-3-O-rutinoside. nih.govkoreascience.krsemanticscholar.orgparadigmpress.org

Rhagodia spinescens : This plant, also known as spiny saltbush, has been found to contain Limocitrin-3-O-rutinoside. researchgate.net

Momordica charantia L. : In the fruit of bitter melon, closely related limocitrin glycosides such as Limocitrin-3-O-arabinoside and Limocitrin-7-O-glucoside have been identified. paradigmpress.org

Helleborus citrina and Erica cinerea : The presence of Limocitrin-3-O-rutinoside in Helleborus citrina and Erica cinerea is not documented in the reviewed scientific literature.

Table 1: Botanical Sources of Limocitrin-3-O-rutinoside and Related Compounds

Plant SpeciesFamilyCompound Identified
Citrus unshiuRutaceaeLimocitrin-3-O-rutinoside
Citrus limonRutaceaeLimocitrin-3-O-rutinoside
Coleogyne ramosissimaRosaceaeLimocitrin-3-O-rutinoside-7-O-beta-glucopyranoside
Fagonia schimperiZygophyllaceaeLimocitrin-3-O-rutinoside
Rhagodia spinescensAmaranthaceaeLimocitrin-3-O-rutinoside
Momordica charantia L.CucurbitaceaeLimocitrin-3-O-arabinoside, Limocitrin-7-O-glucoside

Distribution within Plant Tissues and Organs

The concentration of Limocitrin-3-O-rutinoside is not uniform throughout the plant, with certain tissues and organs showing higher accumulations.

Fruit : The fruit is a primary location for this compound in several species. It has been isolated from the fruits of Citrus unshiu and is also found in lemon juice. nii.ac.jpnih.gov In Momordica charantia, related limocitrin glycosides are found in the fruit. paradigmpress.org

Peel : The peel of citrus fruits is known to contain various flavonoids. nih.gov A study on Shatian pomelo, a citrus variety, found that the highest content of the related compound limocitrin was in the exocarp (outer peel).

Leaves : The leaves of some plants can also contain these compounds.

Flowers : The flower buds of Citrus aurantium have been studied for their chemical components, though the focus has been on other flavonoids. acs.org

Aerial Parts/Whole Plant : In some species, the distribution is more general. For instance, in Fagonia schimperi, Limocitrin-3-O-rutinoside has been extracted from the whole plant, and in Coleogyne ramosissima, it was found in the aerial parts. nih.govkoreascience.kr

Table 2: Distribution of Limocitrin-3-O-rutinoside in Plant Tissues/Organs

Plant SpeciesTissue/Organ
Citrus unshiuFruit
Citrus limonFruit (Juice)
Citrus (general)Peel (Exocarp)
Coleogyne ramosissimaAerial Parts
Fagonia schimperiWhole Plant
Momordica charantia L.Fruit

Factors Influencing Limocitrin-3-O-rutinoside Accumulation in Plants

The synthesis and accumulation of secondary metabolites like Limocitrin-3-O-rutinoside in plants are dynamic processes influenced by various internal and external factors.

Drying Methods : Post-harvest processing, such as drying, can significantly alter the concentration of phytochemicals. In a study on Rhagodia spinescens, freeze-dried samples retained a higher concentration of Limocitrin-3-O-rutinoside compared to oven-dried samples. researchgate.net Conversely, a study on lemon found that certain limocitrin derivatives were more abundant in air-dried samples than in freeze-dried (lyophilized) ones, suggesting the effect of the drying method can be species-specific. mdpi.com

Cultivation Conditions : Environmental factors play a crucial role in the production of plant secondary metabolites. Factors such as temperature, light intensity, soil conditions, and water availability can impact flavonoid biosynthesis. For example, plants grown at higher altitudes often exhibit an increased accumulation of flavonoids as a protective mechanism against higher UV radiation. Additionally, the availability of sugars, such as sucrose, can act as a signaling molecule and enhance the production of flavonoids in some plants.

Advanced Methodologies for Isolation and Purification of Limocitrin 3 O Rutinoside

Pre-treatment Strategies for Plant Matrices

Effective pre-treatment of plant materials is a foundational step for the successful extraction of flavonoids like limocitrin-3-O-rutinoside. The primary goal of pre-treatment is to increase the surface area of the plant material, disrupt cell walls, and remove interfering substances, thereby enhancing the accessibility of the target compounds to the extraction solvent.

Common pre-treatment strategies include:

Drying: This is often the initial step to reduce the moisture content of the plant material, which can interfere with extraction efficiency and promote microbial degradation. Common methods include air drying, oven drying, and freeze-drying. Freeze-drying is often preferred as it can better preserve the integrity of thermolabile compounds. mdpi.com

Grinding and Milling: After drying, the plant material is typically ground into a fine powder. greenskybio.com This process significantly increases the surface area available for solvent contact, leading to improved extraction yields.

Defatting: For plant matrices with high lipid content, a defatting step using non-polar solvents like petroleum ether may be employed. This removes fats and waxes that can interfere with subsequent extraction and purification steps. wisdomlib.org

The choice of pre-treatment method depends on the specific characteristics of the plant matrix and the chemical properties of the target flavonoid.

Extraction Techniques

The selection of an appropriate extraction technique is paramount for the efficient recovery of limocitrin-3-O-rutinoside from the pre-treated plant material. Both conventional and modern extraction modalities are employed, with a growing emphasis on greener and more efficient technologies.

Solvent Extraction Optimization

Conventional solvent extraction remains a widely used method for obtaining flavonoids. The efficiency of this process is heavily influenced by the choice of solvent and various operational parameters.

Solvent Selection: The choice of solvent is based on the polarity of the target compound. Flavonoid glycosides like limocitrin-3-O-rutinoside are generally polar and thus require polar solvents for effective extraction. Commonly used solvents include:

Methanol (B129727): Often considered highly efficient for flavonoid extraction due to its high polarity. phytojournal.com Mixtures of methanol and water are frequently used to optimize extraction yields. bio-conferences.org

Ethanol (B145695): A greener alternative to methanol, ethanol is also effective in extracting flavonoids. greenskybio.com Aqueous ethanol solutions are commonly employed to enhance extraction efficiency. researchgate.net

Ethyl Acetate (B1210297): While less polar than methanol and ethanol, ethyl acetate can be used for the selective extraction of certain flavonoids. researchgate.net

Optimization of Parameters: To maximize the extraction yield, several parameters must be optimized:

Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.

Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds, but excessive heat may cause degradation. bio-conferences.org

Time: The duration of the extraction process needs to be sufficient to allow for complete extraction without causing compound degradation. bio-conferences.org

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. nih.gov

Table 1: Parameters for Solvent Extraction Optimization
ParameterDescriptionTypical Range for Flavonoid Extraction
Solvent ConcentrationThe percentage of organic solvent in an aqueous solution.50-90%
TemperatureThe temperature at which the extraction is performed.40-60°C
TimeThe duration of the extraction process.30-120 minutes
Solid-to-Liquid RatioThe ratio of the mass of the plant material to the volume of the solvent.1:10 to 1:50 (g/mL)

Advanced Extraction Modalities

To overcome the limitations of conventional solvent extraction, such as long extraction times and high solvent consumption, several advanced extraction techniques have been developed. These methods often offer higher efficiency, reduced environmental impact, and shorter processing times. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. creative-proteomics.com The collapse of these bubbles near the plant cell walls generates localized high pressure and temperature, facilitating cell disruption and enhancing the release of intracellular compounds. creative-proteomics.com Key parameters to optimize in UAE include ultrasonic power, frequency, temperature, and extraction time. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant matrix. nih.gov The rapid and localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent. nih.gov This method significantly reduces extraction time and solvent consumption. creative-proteomics.com Important parameters for MAE optimization include microwave power, temperature, extraction time, and solvent type. nih.gov

Superheated Liquid Extraction (SHLE): Also known as pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE), SHLE uses solvents at temperatures above their atmospheric boiling point but maintained in a liquid state by applying high pressure. rsc.org These conditions decrease the viscosity and surface tension of the solvent while increasing its diffusivity, leading to more efficient extraction. rsc.org Water is often used as a "green" solvent in this technique. researchgate.net

Table 2: Comparison of Advanced Extraction Modalities for Flavonoids
TechniquePrincipleAdvantagesKey Parameters to Optimize
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation enhances cell disruption and mass transfer.Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds.Ultrasonic power, frequency, temperature, time, solvent.
Microwave-Assisted Extraction (MAE)Microwave energy causes rapid, localized heating of the solvent and plant matrix.Very short extraction times, reduced solvent volume, improved extraction yield.Microwave power, temperature, time, solvent, solid-to-liquid ratio.
Superheated Liquid Extraction (SHLE)Solvents are used above their boiling points under pressure, enhancing their extraction properties.High extraction efficiency, reduced solvent use, can use environmentally friendly solvents like water.Temperature, pressure, solvent, flow rate, time.

Chromatographic Purification Approaches

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target compound, limocitrin-3-O-rutinoside, from this mixture.

Column Chromatography

Column chromatography is a fundamental technique for the preparative separation of compounds from a mixture. The choice of stationary phase is critical for achieving effective separation.

Silica (B1680970) Gel: Silica gel is a polar stationary phase widely used for the separation of flavonoids. nih.gov Separation is based on the differential adsorption of compounds to the silica surface. By using a mobile phase of appropriate polarity, compounds can be selectively eluted from the column. google.com

Sephadex LH-20: This is a size-exclusion and adsorption chromatography medium that is particularly effective for the purification of polyphenolic compounds, including flavonoids. nih.govdntb.gov.uasemanticscholar.org It separates molecules based on their size and their affinity for the gel matrix. nih.govdntb.gov.uasemanticscholar.org Methanol and ethanol are common eluents used with Sephadex LH-20 for flavonoid purification. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and sensitivity for both the analysis and purification of flavonoids. nih.gov

Analytical HPLC: This is used to identify and quantify limocitrin-3-O-rutinoside in the extracts and to monitor the purity of fractions obtained from other purification steps. aip.org Reversed-phase columns, such as C18, are commonly used, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidified aqueous solution. khanacademy.orgphytopharmajournal.com

Preparative HPLC: This is a scaled-up version of analytical HPLC used for the final purification of the target compound. nih.gov By injecting larger volumes of the partially purified extract onto a preparative column, it is possible to isolate limocitrin-3-O-rutinoside in high purity. rjptonline.orgnih.gov The collected fractions are then analyzed to confirm the identity and purity of the isolated compound.

Table 3: Common HPLC Parameters for Flavonoid Analysis and Purification
ParameterAnalytical HPLCPreparative HPLC
Column TypeReversed-phase (e.g., C18), smaller particle size (e.g., 5 µm)Reversed-phase (e.g., C18), larger particle size
Column DimensionsSmaller internal diameter (e.g., 4.6 mm) and length (e.g., 150-250 mm)Larger internal diameter (e.g., >10 mm) and length
Mobile PhaseGradient or isocratic elution with solvents like acetonitrile/methanol and acidified water.Often isocratic elution to simplify fraction collection.
Flow RateLower flow rates (e.g., 0.5-1.5 mL/min)Higher flow rates (e.g., >5 mL/min)
DetectionUV-Vis (Diode Array Detector), Mass Spectrometry (MS)UV-Vis

Purity Assessment and Monitoring Protocols

The purity assessment of Limocitrin-3-O-rutinoside relies on a combination of chromatographic and spectroscopic techniques. The validation of these analytical methods is essential to guarantee reliable and reproducible results for quality control purposes. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of flavonoid glycosides, including Limocitrin-3-O-rutinoside. anjs.edu.iq Reversed-phase HPLC, often coupled with Photodiode Array (PDA) or Ultraviolet (UV) detection, provides excellent separation and quantification capabilities. anjs.edu.iqmdpi.com

The development of a specific HPLC method involves optimizing several parameters to achieve a satisfactory separation of the target compound from any related substances. Key aspects of the protocol include:

Column: A reversed-phase C18 column is commonly used for the separation of flavonoids. researchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid like formic or sulfuric acid) and an organic solvent (typically acetonitrile or methanol) is employed to ensure good resolution. sielc.com

Detection: UV detection is typically set at a wavelength where the flavonoid shows maximum absorbance, which for similar compounds is often around 265 nm. sielc.com

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. nih.gov This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

Table 1: Typical HPLC Method Validation Parameters for Flavonoid Glycosides

Parameter Specification Description
Linearity (R²) > 0.999 Indicates a direct proportional relationship between the concentration and the detector response over a specified range.
Accuracy (% Recovery) 95% - 105% Measures the closeness of the experimental value to the true value, often assessed by spike/recovery experiments. nih.gov
Precision (RSD%) < 2% Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov
LOD (µg/mL) Compound-specific The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

| LOQ (µg/mL) | Compound-specific | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable tools. researchgate.netanjs.edu.iq These techniques couple the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. LC-MS is particularly useful for:

Confirmation of Identity: Providing accurate mass data that confirms the molecular weight of Limocitrin-3-O-rutinoside (C₂₉H₃₄O₁₇, MW: 654.57 g/mol ). chemnorm.com

Impurity Profiling: Detecting and identifying trace-level impurities that may not be visible with UV detection.

Quantification: Offering high sensitivity for quantifying the compound, especially in complex matrices. researchgate.net

In a typical LC-MS/MS analysis for a related compound, quercetin-3-O-rutinoside, precursor ions (e.g., m/z 609) are selected and fragmented to produce characteristic product ions (e.g., m/z 301), ensuring highly selective detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation and purity confirmation of isolated compounds. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure of Limocitrin-3-O-rutinoside, allowing for the verification of its identity and the detection of structurally related impurities. researchgate.net The complete and accurate assignment of proton and carbon resonances serves as a definitive confirmation of the compound's structure, which is a fundamental aspect of purity assessment.

Monitoring protocols for Limocitrin-3-O-rutinoside involve the routine application of these validated analytical methods. Stability-indicating HPLC methods are often developed to monitor the purity of the compound over time and under various storage conditions, ensuring that any degradation is detected and quantified.

Table 2: Summary of Purity Assessment Techniques

Technique Primary Use in Purity Assessment Key Advantages
HPLC-UV/PDA Quantification, Routine Purity Testing Robustness, reproducibility, cost-effectiveness. anjs.edu.iqmdpi.com
LC-MS/MS Identification, Trace Impurity Detection, High-Sensitivity Quantification High specificity and sensitivity. researchgate.net

| NMR Spectroscopy | Unambiguous Structural Confirmation | Provides definitive structural information. np-mrd.org |

Elucidation of Limocitrin 3 O Rutinoside Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules like Limocitrin-3-O-rutinoside. Through a combination of one-dimensional and two-dimensional experiments, chemists can map out the carbon skeleton, identify the nature and location of protons, and establish the connectivity between different parts of the molecule, including the linkage of the sugar moiety to the flavonoid aglycone.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

The ¹H NMR spectrum of Limocitrin-3-O-rutinoside displays distinct signals corresponding to the aromatic protons of the flavonoid aglycone, the protons of the two methoxy (B1213986) groups, and the protons of the rutinose sugar moiety. The aromatic region typically shows signals for the H-6 proton on the A-ring and a set of signals for the protons on the B-ring (H-2', H-5', H-6'). The sugar region is characterized by a series of overlapping signals, but the anomeric protons of the glucose (H-1'') and rhamnose (H-1''') units are particularly diagnostic, appearing as distinct doublets at characteristic chemical shifts.

The ¹³C NMR spectrum reveals the total number of carbon atoms in the molecule. For Limocitrin-3-O-rutinoside (C₂₉H₃₄O₁₇), 29 distinct carbon signals are expected. These signals correspond to the carbons of the limocitrin (B1675400) aglycone (17 carbons, including two methoxy carbons and a carbonyl carbon) and the rutinose unit (12 carbons, including the methyl carbon of rhamnose). The chemical shifts of the carbons provide insights into their functionalization (e.g., aromatic, olefinic, oxygenated, carbonyl).

The following table presents representative ¹H and ¹³C NMR data for Limocitrin-3-O-rutinoside, compiled by comparison with closely related flavonoid rutinosides.

Interactive Table: Representative ¹H and ¹³C NMR Data for Limocitrin-3-O-rutinoside (in DMSO-d₆)
PositionδC (ppm) (Predicted)δH (ppm) (Predicted)
Aglycone (Limocitrin)
2156.5-
3133.4-
4177.5-
5152.8-
699.86.41 (d, J=2.0 Hz)
7157.9-
8128.5-
9148.1-
10105.6-
1'121.3-
2'113.57.75 (d, J=2.2 Hz)
3'148.0-
4'150.2-
5'115.86.95 (d, J=8.5 Hz)
6'122.57.68 (dd, J=8.5, 2.2 Hz)
8-OCH₃60.13.88 (s)
3'-OCH₃55.93.85 (s)
Glucose
1''101.35.45 (d, J=7.5 Hz)
2''74.23.20-3.50 (m)
3''76.63.20-3.50 (m)
4''70.13.20-3.50 (m)
5''75.93.20-3.50 (m)
6''67.13.70 (m), 3.55 (m)
Rhamnose
1'''100.84.52 (d, J=1.5 Hz)
2'''70.63.60 (m)
3'''70.43.40 (m)
4'''72.13.20 (m)
5'''68.43.50 (m)
6'''17.81.12 (d, J=6.2 Hz)

2D NMR experiments are crucial for assembling the structural puzzle by establishing correlations between nuclei. columbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.il In Limocitrin-3-O-rutinoside, COSY spectra would show correlations between adjacent aromatic protons on the B-ring (e.g., H-5' and H-6') and within each sugar ring, allowing for the tracing of the proton network from H-1'' to H-6'' in glucose and H-1''' to H-6''' in rhamnose.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (a one-bond correlation). nih.gov By analyzing the HSQC spectrum, each proton signal (except for hydroxyl protons) can be unambiguously assigned to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the anomeric proton signal at ~5.45 ppm would show a cross-peak with the anomeric carbon signal at ~101.3 ppm, confirming the C-1''/H-1'' pair of the glucose unit.

A correlation from the anomeric proton of glucose (H-1'') to the C-3 carbon of the aglycone, definitively proving that the rutinose sugar is attached at the 3-position.

A correlation between the anomeric proton of rhamnose (H-1''') and the C-6'' carbon of glucose, which establishes the 1→6 interglycosidic linkage between the two sugars.

Correlations from the methoxy protons to their respective aromatic carbons (e.g., 8-OCH₃ protons to C-8), confirming the positions of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For example, a NOESY correlation between the anomeric proton of rhamnose (H-1''') and the H-6'' protons of glucose would provide further evidence for the 1→6 linkage.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and molecular formula of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

HR-MS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental composition. For Limocitrin-3-O-rutinoside, the molecular formula is C₂₉H₃₄O₁₇. sigmaaldrich.com HR-MS analysis would be used to validate this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental composition.

Table: HR-MS Data for Limocitrin-3-O-rutinoside
Ion Molecular Formula Calculated Exact Mass Observed Mass
[M-H]⁻ C₂₉H₃₃O₁₇⁻ 653.1724 Typically within ±0.003 Da
[M+H]⁺ C₂₉H₃₅O₁₇⁺ 655.1872 Typically within ±0.003 Da
[M+Na]⁺ C₂₉H₃₄O₁₇Na⁺ 677.1691 Typically within ±0.003 Da

ESI is a soft ionization technique that allows large, non-volatile molecules like flavonoid glycosides to be analyzed in the mass spectrometer, typically as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides detailed information about the molecule's structure through controlled fragmentation.

The MS/MS fragmentation of Limocitrin-3-O-rutinoside is highly predictable. The most labile bond is the glycosidic linkage. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 653 would undergo cleavage of the glycosidic bond to lose the entire rutinose moiety (308 Da), resulting in a major fragment ion corresponding to the deprotonated limocitrin aglycone at m/z 345. This is the most diagnostic fragmentation pathway for flavonoid O-glycosides. Further fragmentation may show sequential losses of the terminal rhamnose unit (146 Da) followed by the glucose unit (162 Da).

Table: Predicted ESI-MS/MS Fragmentation of Limocitrin-3-O-rutinoside ([M-H]⁻)
Ion m/z (Predicted) Description
[M-H]⁻ 653 Deprotonated Molecular Ion
[M-H-rhamnose]⁻ 507 Loss of terminal rhamnose
[M-H-rutinose]⁻ 345 Loss of rutinose; Limocitrin aglycone

Spectroscopic Data Correlation with Reference Compounds and Literature

The final step in the structural elucidation process is the rigorous comparison of all acquired spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, HR-MS, and ESI-MS/MS) with data from established literature and reference compounds. researchgate.net The identification of a natural product is considered confirmed only when its data perfectly matches that of a previously characterized sample.

Given that Limocitrin-3-O-rutinoside is not as common as other flavonoid glycosides, direct comparison data may be limited. In such cases, its spectral data is meticulously compared with that of closely related, well-characterized analogues. For Limocitrin-3-O-rutinoside, essential reference compounds would include:

Isorhamnetin-3-O-rutinoside: An isomer of the aglycone portion, providing a direct comparison for the rutinose moiety and highlighting the subtle NMR differences caused by the varied methoxy group positions.

Limocitrin (the aglycone): Comparison with the free aglycone helps to confirm the signals of the flavonoid core and to determine the effects of glycosylation on the chemical shifts, particularly at C-3.

This comparative analysis ensures the correct assignment of the aglycone structure, the identity of the sugar units (glucose and rhamnose), the nature of their linkage (rutinose), and the precise point of attachment to the flavonoid core, thus completing the structural elucidation.

Advanced Spectroscopic Methods for Stereochemical Assignment

The definitive determination of the stereochemical structure of complex natural products like Limocitrin-3-O-rutinoside is heavily reliant on advanced spectroscopic techniques. While basic spectroscopic data can elucidate the planar structure, the precise spatial arrangement of atoms, particularly at chiral centers and glycosidic linkages, requires more sophisticated methodologies. Techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.

Due to the limited availability of published, detailed spectroscopic data for Limocitrin-3-O-rutinoside, this section will illustrate the application of these advanced methods using data from a closely related and structurally analogous flavonoid glycoside, isorhamnetin-3-O-rutinoside. The principles of structural elucidation demonstrated here are directly applicable to Limocitrin-3-O-rutinoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the complete stereochemistry of flavonoid glycosides. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial orientation of the sugar moieties.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For flavonoid glycosides, the anomeric protons of the sugar units are particularly diagnostic. Their chemical shift and coupling constants (J values) are indicative of the nature of the glycosidic bond and the identity of the sugar.

¹³C NMR Spectroscopy

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

HSQC: This experiment correlates the chemical shifts of directly attached protons and carbons, allowing for the definitive assignment of carbons bearing protons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the sugar units and the aglycone, as well as the linkage between the sugars themselves. For instance, a correlation between the anomeric proton of the glucose unit and C-3 of the aglycone would confirm the attachment site. Similarly, a correlation between the anomeric proton of the rhamnose unit and a specific carbon of the glucose unit would establish the inter-glycosidic linkage.

Detailed Research Findings for Isorhamnetin-3-O-rutinoside

The following tables present the detailed ¹H and ¹³C NMR data for isorhamnetin-3-O-rutinoside, which serves as a representative example for the stereochemical elucidation of Limocitrin-3-O-rutinoside.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for Isorhamnetin-3-O-rutinoside

Position δH (ppm) Multiplicity J (Hz)
Aglycone
6 6.21 d 2.0
8 6.45 d 2.0
2' 7.75 d 2.0
5' 6.93 d 8.5
6' 7.60 dd 8.5, 2.0
3'-OCH₃ 3.85 s
Glucose
1'' 5.35 d 7.5
2'' 3.25 m
3'' 3.22 m
4'' 3.09 m
5'' 3.39 m
6a'' 3.52 m
6b'' 3.39 m
Rhamnose
1''' 4.39 d 1.5
2''' 3.52 m
3''' 3.16 m
4''' 3.39 m
5''' 3.25 m

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for Isorhamnetin-3-O-rutinoside

Position δC (ppm)
Aglycone
2 156.9
3 133.5
4 177.6
5 161.4
6 98.9
7 164.4
8 93.8
9 156.5
10 104.2
1' 121.3
2' 113.7
3' 147.1
4' 149.7
5' 115.4
6' 122.3
3'-OCH₃ 56.1
Glucose
1'' 101.5
2'' 74.3
3'' 76.8
4'' 70.2
5'' 75.8
6'' 67.2
Rhamnose
1''' 100.9
2''' 70.6
3''' 70.8
4''' 72.0
5''' 68.5

The anomeric proton of the glucose unit (H-1'') appears as a doublet with a coupling constant of 7.5 Hz, which is characteristic of a β-glucosidic linkage. The anomeric proton of the rhamnose unit (H-1''') is observed as a doublet with a smaller coupling constant of 1.5 Hz, indicative of an α-rhamnosidic linkage. The HMBC correlations would further confirm that the glucose is attached to the C-3 position of the aglycone and the rhamnose is attached to the C-6 position of the glucose, thus defining the rutinoside moiety.

These advanced spectroscopic methods, when applied to Limocitrin-3-O-rutinoside, would provide the necessary detailed structural information to unequivocally establish its complete stereochemistry.

Biosynthetic Pathways and Metabolic Engineering of Limocitrin 3 O Rutinoside

Overview of Flavonoid Glycoside Biosynthesis

The biosynthesis of flavonoid glycosides, including Limocitrin-3-O-rutinoside, begins with the general phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor. Subsequently, the flavonoid biosynthesis pathway utilizes 4-coumaroyl-CoA and three molecules of malonyl-CoA to form the characteristic C6-C3-C6 flavonoid backbone through the action of enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI).

The core flavonoid aglycone, in this case, limocitrin (B1675400), undergoes glycosylation, a crucial modification that enhances its stability, solubility, and biological activity. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to the flavonoid aglycone. The formation of a rutinoside, such as in Limocitrin-3-O-rutinoside, involves a two-step glycosylation process: first, the addition of a glucose molecule, followed by the attachment of a rhamnose molecule to the glucose.

Enzymatic Glycosylation Mechanisms for Limocitrin-3-O-rutinoside Formation

The formation of Limocitrin-3-O-rutinoside is contingent on the sequential activity of two specific UDP-glycosyltransferases (UGTs). The first step involves the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the limocitrin aglycone. This reaction is catalyzed by a flavonoid-3-O-glucosyltransferase (F3GT).

The second and final step is the addition of a rhamnose sugar to the newly attached glucose. This is catalyzed by a rhamnosyltransferase, which specifically transfers rhamnose from UDP-rhamnose to the glucose of limocitrin-3-O-glucoside, forming the rutinoside linkage. The specificity of these UGTs for both the flavonoid substrate (limocitrin) and the position of glycosylation (3-O) is critical for the precise synthesis of Limocitrin-3-O-rutinoside. While numerous UGTs have been identified in plants, particularly in citrus species which are a likely source of limocitrin, the specific enzymes responsible for the glycosylation of limocitrin to its rutinoside form are a subject of ongoing research.

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids and their glycosides is tightly regulated at the genetic and transcriptomic levels. The expression of the structural genes encoding the biosynthetic enzymes, such as CHS, CHI, and the specific UGTs, is controlled by a complex network of transcription factors. Among the most important are the MYB (myeloblastosis), bHLH (basic helix-loop-helix), and WD40 repeat proteins, which often form a regulatory complex (MBW complex) to activate or repress gene expression.

Transcriptomic analyses of citrus and other flavonoid-rich plants have revealed that the expression of UGT genes is often spatially and temporally controlled, with specific UGTs being upregulated during certain developmental stages or in response to environmental stimuli. For instance, studies on Citrus sinensis have identified numerous UGT genes and analyzed their expression patterns, providing a foundation for identifying the specific UGTs involved in the biosynthesis of compounds like Limocitrin-3-O-rutinoside. However, specific transcriptomic data focusing solely on the regulation of Limocitrin-3-O-rutinoside biosynthesis is still an area for further investigation.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a powerful platform for the overproduction of valuable plant-derived compounds like Limocitrin-3-O-rutinoside in microbial hosts. By introducing the relevant biosynthetic genes into microorganisms such as Escherichia coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for sustainable and scalable production.

Microbial Fermentation Approaches for Limocitrin-3-O-rutinoside

The heterologous production of Limocitrin-3-O-rutinoside in microbial systems involves the reconstruction of its biosynthetic pathway in a chosen host organism. This typically includes expressing the necessary enzymes from the phenylpropanoid and flavonoid pathways to produce the limocitrin aglycone. Subsequently, the specific UDP-glucosyltransferase and rhamnosyltransferase responsible for the glycosylation steps must be co-expressed.

A critical aspect of this approach is the sufficient supply of the necessary precursors, L-phenylalanine and malonyl-CoA, as well as the activated sugar donors, UDP-glucose and UDP-rhamnose. Metabolic engineering strategies often involve the upregulation of pathways leading to these precursors and the downregulation of competing metabolic pathways within the host organism. While the microbial production of various flavonoids has been successfully demonstrated, specific reports on the high-yield fermentation of Limocitrin-3-O-rutinoside are still emerging.

Optimization of Fermentation Conditions

ParameterDescription
Medium Composition The carbon and nitrogen sources, as well as the presence of essential minerals and vitamins, are crucial for robust cell growth and product synthesis.
pH Maintaining the optimal pH of the fermentation broth is critical for enzyme stability and activity.
Temperature Each microbial host has an optimal temperature range for growth and protein expression.
Aeration and Agitation Adequate oxygen supply and mixing are necessary for aerobic fermentation processes to ensure efficient cell metabolism.
Inducer Concentration For systems using inducible promoters, the concentration of the inducing agent needs to be optimized to balance protein expression with metabolic burden.
Feeding Strategy Fed-batch fermentation strategies are often employed to maintain optimal substrate concentrations and avoid substrate inhibition, leading to higher cell densities and product titers.

Response surface methodology (RSM) and other statistical design of experiment (DoE) approaches are commonly used to systematically optimize these parameters for enhanced production.

Comparative Biosynthetic Routes of Limocitrin-3-O-rutinoside and Related Flavonoids

The biosynthetic pathway of Limocitrin-3-O-rutinoside shares many similarities with those of other flavonoid rutinosides, such as hesperidin (B1673128) (hesperetin-7-O-rutinoside) and rutin (B1680289) (quercetin-3-O-rutinoside). The initial steps leading to the formation of the respective aglycones (limocitrin, hesperetin, and quercetin) from the common precursor 4-coumaroyl-CoA are conserved.

The key divergence in these pathways lies in the final glycosylation steps, which are dictated by the substrate specificity of the involved UGTs. For example, the formation of hesperidin involves the glycosylation at the 7-hydroxyl group of hesperetin, whereas Limocitrin-3-O-rutinoside and rutin are glycosylated at the 3-hydroxyl position.

The table below highlights the key differences in the glycosylation of these related flavonoids:

Flavonoid GlycosideAglyconeGlycosylation PositionDisaccharide
Limocitrin-3-O-rutinoside Limocitrin3-ORutinose
Hesperidin Hesperetin7-ORutinose
Rutin Quercetin (B1663063)3-ORutinose

The evolution of distinct UGTs with specificities for different aglycones and glycosylation positions has led to the vast diversity of flavonoid glycosides found in nature. Understanding these differences at a molecular level is crucial for the successful design of metabolic engineering strategies to produce a specific target compound like Limocitrin-3-O-rutinoside without the accumulation of unwanted byproducts.

Comparative Phytochemical Analysis of Limocitrin 3 O Rutinoside Within the Flavonoid Class

Structural and Functional Similarities with Rutin (B1680289) (Quercetin-3-O-rutinoside) and Other Rutinosides

Limocitrin-3-O-rutinoside shares a fundamental structural motif with other flavonoid rutinosides, most notably Rutin (Quercetin-3-O-rutinoside). The common denominator is the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) attached to the flavonoid aglycone at the C-3 position. This glycosylation at the 3-hydroxyl group is a shared feature among many flavonol glycosides and significantly influences their solubility and bioavailability.

Key Similarities:

Rutinoside Moiety: The presence of the same sugar unit, rutinose, at the same position (C-3) dictates similar enzymatic recognition and initial metabolic pathways in biological systems. Glycosylation, in general, enhances the water solubility of flavonoids compared to their aglycones.

Flavonol Backbone: Both Limocitrin-3-O-rutinoside and Rutin are flavonols, meaning they possess a hydroxyl group at the 3-position (which is glycosylated in this case) and a double bond between C2 and C3 of the C-ring. This structural feature is crucial for some of their biological activities.

General Antioxidant Potential: Like many flavonoids, both compounds are expected to exhibit antioxidant properties due to the presence of phenolic hydroxyl groups which can donate hydrogen atoms to scavenge free radicals.

Functionally, flavonoid rutinosides are often involved in plant defense mechanisms and contribute to the antioxidant capacity of the plant tissues in which they are found. While specific activities can vary based on the aglycone structure, the shared rutinoside moiety suggests a degree of overlap in their general biological roles.

Differentiation from Isomeric and Structurally Related Flavonoids

Despite the similarities, Limocitrin-3-O-rutinoside is distinguished from other flavonoids by the unique substitution pattern of hydroxyl and methoxy (B1213986) groups on its aglycone.

Comparison with Key Flavonoids:

Isorhamnetin-3-O-rutinoside: This flavonoid is an isomer of Limocitrin-3-O-rutinoside. While both have a rutinoside at C-3 and a methoxy group on the B-ring, the position of this methoxy group differs. In Isorhamnetin, the methoxy group is at the 3'-position, whereas in Limocitrin (B1675400), it is at the 3'-position, and an additional methoxy group is present at the 8-position of the A-ring. This seemingly minor difference in the location of the methoxy group can lead to significant differences in their three-dimensional structure, receptor binding affinity, and metabolic fate.

Myricetin-3-O-rutinoside: Myricetin's aglycone is characterized by three hydroxyl groups on the B-ring (at 3', 4', and 5' positions). In contrast, the aglycone of Limocitrin-3-O-rutinoside has one hydroxyl and one methoxy group on the B-ring and an additional methoxy group on the A-ring. The higher number of hydroxyl groups in Myricetin-3-O-rutinoside generally correlates with stronger antioxidant activity.

Eriocitrin: Eriocitrin is a flavanone, not a flavonol, meaning it lacks the C2-C3 double bond found in Limocitrin. This structural difference significantly impacts the planarity of the molecule and its electronic properties. Furthermore, in Eriocitrin, the rutinoside is attached at the 7-position of the A-ring, not the 3-position. Eriocitrin possesses two hydroxyl groups on its B-ring, conferring high solubility and antioxidant activity. maxapress.com

Kaempferol-3-O-rutinoside: The aglycone of this flavonoid, kaempferol, has a single hydroxyl group on the B-ring at the 4'-position. Limocitrin-3-O-rutinoside, in addition to the 4'-hydroxyl group, has a methoxy group at the 3'-position and another at the 8-position. This additional methoxylation can alter its lipophilicity and interaction with biological targets.

The following interactive data table provides a detailed comparison of the structural features of these flavonoids.

Compound NameFlavonoid ClassAglyconeGlycoside MoietyAttachment PointB-Ring SubstitutionA-Ring Substitution
Limocitrin-3-O-rutinoside FlavonolLimocitrinRutinoseC-34'-OH, 3'-OCH35-OH, 7-OH, 8-OCH3
Rutin FlavonolQuercetin (B1663063)RutinoseC-33',4'-diOH5-OH, 7-OH
Isorhamnetin-3-O-rutinoside FlavonolIsorhamnetinRutinoseC-34'-OH, 3'-OCH35-OH, 7-OH
Myricetin-3-O-rutinoside FlavonolMyricetinRutinoseC-33',4',5'-triOH5-OH, 7-OH
Eriocitrin FlavanoneEriodictyolRutinoseC-73',4'-diOH5-OH
Kaempferol-3-O-rutinoside FlavonolKaempferolRutinoseC-34'-OH5-OH, 7-OH
Limocitrin-3-O-sophoroside FlavonolLimocitrinSophoroseC-34'-OH, 3'-OCH35-OH, 7-OH, 8-OCH3

Impact of Methoxy and Hydroxyl Group Substitution on Flavonoid Properties

The nature, number, and position of hydroxyl and methoxy groups on the flavonoid scaffold are critical determinants of their physicochemical and biological properties.

Hydroxyl Groups (-OH):

Antioxidant Activity: The antioxidant capacity of flavonoids is largely dependent on the number and arrangement of hydroxyl groups. nih.gov An increased number of hydroxyl groups, particularly on the B-ring, generally enhances free radical scavenging activity. nih.gov

Solubility: Hydroxyl groups are polar and contribute to the water solubility of flavonoids.

Metabolism: Phenolic hydroxyl groups are primary sites for metabolic conjugation (glucuronidation and sulfation) in the body, which can affect their bioavailability and excretion.

Methoxy Groups (-OCH3):

Metabolic Stability: The methylation of hydroxyl groups to form methoxy groups can protect the flavonoid from extensive phase II metabolism. nih.gov This can lead to increased metabolic stability and potentially higher oral bioavailability. nih.gov

Lipophilicity: Methoxy groups are less polar than hydroxyl groups, and their presence increases the lipophilicity (fat-solubility) of the flavonoid. This can enhance its ability to cross cell membranes.

Biological Activity: While methylation can sometimes decrease antioxidant activity compared to the corresponding hydroxylated flavonoid, it can also confer or enhance other biological activities. iiarjournals.org For instance, methoxylated flavonoids have been shown to possess potent anti-inflammatory and anticancer properties. nih.gov The position of the methoxy group is crucial; for example, methoxylation on the B-ring can have different effects on activity compared to methoxylation on the A-ring. iiarjournals.org

In the case of Limocitrin-3-O-rutinoside, the presence of two methoxy groups alongside three hydroxyl groups on its aglycone suggests a balance between metabolic stability, lipophilicity, and antioxidant potential. This unique substitution pattern likely endows it with a distinct profile of biological activities compared to flavonoids that are either exclusively hydroxylated or more extensively methoxylated.

Chemical Reactivity and Derivatization of Limocitrin 3 O Rutinoside

Oxidation Reactions and Resulting Products (e.g., quinones)

The phenolic hydroxyl groups of flavonoids are susceptible to oxidation, which can lead to the formation of quinone or quinone-methide structures. This oxidation can be initiated by various oxidizing agents, including enzymes (like peroxidases and tyrosinases), metal ions, or reactive oxygen species. For flavonoids that possess a catechol (ortho-dihydroxy) group in the B-ring, oxidation readily produces ortho-quinones.

The specific products resulting from the oxidation of Limocitrin-3-O-rutinoside would depend on the reaction conditions and the oxidant used. Generally, the process involves the loss of electrons and protons from the hydroxyl groups, leading to the formation of highly reactive electrophilic intermediates.

Reduction Reactions and Resulting Products (e.g., dihydroflavonoids)

The C4-carbonyl group and the C2-C3 double bond of the flavonol structure are key sites for reduction reactions. A common laboratory reagent used for the reduction of the carbonyl group in flavonoids is sodium borohydride (B1222165) (NaBH₄). The reduction of the 4-carbonyl group in flavonols like quercetin (B1663063) with sodium borohydride, often catalyzed by aluminum chloride, yields the corresponding flavan-4-ols. This reaction transforms the flavonol into a type of dihydroflavonoid derivative.

Applying this to Limocitrin-3-O-rutinoside, treatment with sodium borohydride would be expected to reduce the C4-carbonyl to a hydroxyl group, yielding the corresponding dihydroflavonol-3-O-rutinoside, also known as a flavan-4-ol glycoside. It is important to note that under certain conditions, such as in the presence of trifluoroacetic acid, the reaction of flavones with sodium borohydride can lead to the formation of zwitterionic boroflavylium complexes instead of the expected reduction products.

Catalytic hydrogenation is another method that can be employed to reduce the C2-C3 double bond in the C-ring of flavonoids, which would convert the flavonol glycoside into a flavanol glycoside. The specific conditions of the hydrogenation (catalyst, pressure, temperature) would influence the outcome of the reaction.

Substitution Reactions at Hydroxyl Groups (e.g., ethers, esters)

The hydroxyl groups on both the aglycone and the sugar moiety of Limocitrin-3-O-rutinoside are amenable to substitution reactions, most commonly to form ethers and esters. These reactions are valuable for modifying the physicochemical properties of the flavonoid, such as its solubility and bioavailability.

Esterification: The phenolic hydroxyl groups can be acylated to form esters. This is typically achieved by reacting the flavonoid with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, acetylation with acetic anhydride can be used to protect the hydroxyl groups or to create more lipophilic derivatives.

Etherification: The hydroxyl groups can also be converted into ethers, for instance, through Williamson ether synthesis, by reacting the flavonoid with an alkyl halide in the presence of a strong base. Methylation is a common etherification reaction for flavonoids and can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide.

The relative reactivity of the different hydroxyl groups towards substitution will depend on their acidity and steric accessibility. The sugar hydroxyls are generally more reactive than the phenolic hydroxyls under certain conditions.

Synthesis of Limocitrin-3-O-rutinoside Derivatives (e.g., Limocitrin (B1675400) 3-O-rutinoside-7-O-beta-glucopyranoside)

The synthesis of more complex glycosides of Limocitrin-3-O-rutinoside, such as the hypothetical Limocitrin 3-O-rutinoside-7-O-beta-glucopyranoside, would involve the selective glycosylation of one of the free hydroxyl groups on the limocitrin aglycone. Since the 3-hydroxyl group is already occupied by the rutinoside, the remaining phenolic hydroxyls at positions 5 and 7 would be the primary targets for further glycosylation.

A common method for the synthesis of flavonoid O-glycosides is the Koenigs-Knorr reaction. This would involve the following general steps:

Protection: The hydroxyl groups on the rutinoside moiety and the 5-hydroxyl group of the limocitrin backbone would need to be protected to ensure selective glycosylation at the 7-position. The 5-hydroxyl group is often less reactive due to hydrogen bonding with the C4-carbonyl group, which might provide some degree of natural selectivity.

Glycosylation: The protected Limocitrin-3-O-rutinoside would then be reacted with a glycosyl donor, such as an acetobromo-α-D-glucose (a protected glucose derivative with a good leaving group at the anomeric carbon), in the presence of a promoter like silver carbonate or mercury(II) cyanide.

Deprotection: Finally, the protecting groups would be removed to yield the desired Limocitrin 3-O-rutinoside-7-O-beta-glucopyranoside.

Enzymatic synthesis using specific glycosyltransferases offers a more regioselective and stereoselective alternative to chemical synthesis for creating such derivatives.

Enzymatic and Chemical Modifications for Novel Analogues

Both enzymatic and chemical methods can be employed to create novel analogues of Limocitrin-3-O-rutinoside with potentially enhanced biological activities or improved physicochemical properties.

Enzymatic Modifications:

Transglycosylation: Enzymes such as rutinases can catalyze the transfer of the rutinoside moiety from Limocitrin-3-O-rutinoside to other acceptor molecules, creating new rutinosides. Conversely, other glycosidases can be used in reverse or in a transglycosylation mode to attach different sugar units to the limocitrin aglycone.

Hydrolysis: Specific glycosidases can be used to selectively cleave the glycosidic bond to yield the aglycone, limocitrin, and rutinose. The enzyme snailase has been shown to be effective in the hydrolysis of a wide range of flavonoid glycosides.

Acylation: Lipases can be used to catalyze the regioselective acylation of the sugar hydroxyls, leading to the formation of lipophilic esters.

Chemical Modifications:

Derivatization of the Sugar Moiety: The hydroxyl groups of the rutinoside can be chemically modified. For instance, oxidation of the primary alcohol on the glucose unit to a carboxylic acid would yield a uronic acid derivative.

Modification of the Flavonoid Core: Chemical reactions targeting the flavonoid backbone, such as electrophilic aromatic substitution on the A or B rings, could introduce new functional groups. However, the selectivity of such reactions can be challenging to control.

Through these modifications, a diverse library of Limocitrin-3-O-rutinoside analogues can be generated for further investigation into their structure-activity relationships.

Biological Activities and Mechanistic Studies of Limocitrin 3 O Rutinoside in Pre Clinical Models

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, attributed to their ability to neutralize harmful free radicals and protect cells from oxidative damage.

Free Radical Scavenging Mechanisms (in vitro models)

The fundamental antioxidant activity of many flavonoids, including those with a rutinoside moiety, involves their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This free radical scavenging capability can be assessed using various in vitro assays. For instance, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the ABTS radical cation. While specific data for Limocitrin-3-O-rutinoside is not extensively detailed in publicly available literature, the general mechanisms for flavonoids suggest that the number and arrangement of hydroxyl groups on the flavonoid backbone are critical for this activity. The rutinoside sugar moiety can also influence the compound's solubility and interaction with free radicals.

The primary mechanisms by which flavonoids exert their free radical scavenging effects include:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical, quenching it.

Single Electron Transfer (SET): The flavonoid donates an electron to the radical.

Metal Chelation: Some flavonoids can bind to metal ions like iron and copper, which can otherwise catalyze the formation of free radicals through reactions like the Fenton reaction.

Further research is required to specifically quantify the scavenging activity of Limocitrin-3-O-rutinoside against various radicals such as the hydroxyl radical (•OH), superoxide anion (O2•−), and nitric oxide (NO•).

Protection against Oxidative Damage in Cellular Models (e.g., Caco-2 Cells)

Oxidative stress in cells can lead to damage to lipids, proteins, and DNA, contributing to various chronic diseases. The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for the intestinal epithelium to study the protective effects of natural compounds against oxidative damage. When Caco-2 cells are exposed to pro-oxidants, they generate reactive oxygen species (ROS), leading to cellular injury.

Studies on various polyphenols have demonstrated their ability to protect Caco-2 cells by reducing intracellular ROS levels. nih.gov This protective effect is often mediated by the activation of endogenous antioxidant defense systems, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Activation of Nrf2 leads to the upregulation of antioxidant enzymes. While direct evidence for Limocitrin-3-O-rutinoside's protective role in Caco-2 cells against oxidative stress is not yet available, this remains a crucial area for future investigation to understand its potential benefits for intestinal health.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various cellular and molecular pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production (e.g., experimental inflammation models, LPS-stimulated Caco-2 cells)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in initiating and sustaining inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to stimulate cytokine production in cellular models like Caco-2 cells. nih.gov

Research on the aglycone form, limocitrin (B1675400), has shown that it can inhibit the expression of TNF-α in LPS-stimulated human monocytes. This suggests that the core flavonoid structure possesses anti-inflammatory potential. In studies involving other flavonoids and polyphenol-rich extracts, pretreatment of LPS-stimulated Caco-2 cells has been shown to significantly reduce the secretion of pro-inflammatory mediators like IL-6 and monocyte chemoattractant protein-1 (MCP-1). nih.gov The ability of Limocitrin-3-O-rutinoside itself to inhibit cytokine production in intestinal epithelial cells is a key question that warrants direct investigation.

Modulation of Inflammatory Enzymes and Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Upon stimulation by inflammatory agents like LPS, NF-κB is activated and translocates to the nucleus to initiate the transcription of target genes. nih.gov Similarly, the MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. nih.gov

Studies on structurally related flavonoids have demonstrated their ability to inhibit the activation of both NF-κB and MAPK pathways in various cell types, including LPS-stimulated models. nih.govnih.gov For example, myricitrin has been shown to inhibit LPS-activated NF-κB and MAPK signaling. nih.gov By inhibiting these pathways, flavonoids can effectively suppress the inflammatory cascade. Investigating whether Limocitrin-3-O-rutinoside exerts its anti-inflammatory effects through the modulation of these specific pathways will be essential to understanding its mechanism of action.

Anticancer Properties

Flavonoids have garnered significant interest for their potential anticancer activities, which can be attributed to a variety of mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. nih.gov The anticancer effects of flavonoids are often linked to their ability to modulate cellular signaling pathways that are dysregulated in cancer cells.

The aglycone, limocitrin, has been reported to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells. This indicates a potential, albeit modest, antiproliferative effect. The anticancer potential of flavonoids can be complex, sometimes involving the modulation of the cellular redox state. While they often act as antioxidants in normal cells, in cancer cells, some flavonoids can act as pro-oxidants, generating ROS to induce apoptosis. nih.gov

Research on other rutinoside-containing flavonoids has shown promising anticancer activity. For instance, rutin (B1680289) has been demonstrated to inhibit the proliferation of various cancer cell lines. mdpi.com The specific anticancer properties of Limocitrin-3-O-rutinoside, including the cell lines it may be effective against and the underlying molecular mechanisms, are yet to be thoroughly investigated. Future studies are needed to determine its efficacy in inhibiting cancer cell growth and to identify the signaling pathways it targets.

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa, Hep-2 cells)

While direct studies on Limocitrin-3-O-rutinoside's effect on HeLa and Hep-2 cells are not extensively documented, research on the aglycone, limocitrin, and the related flavonoid glycoside, rutin, provides significant insights into its pro-apoptotic potential.

Studies on oral squamous cell carcinoma (OSCC) cell lines, SCC-9 and SCC-47, have shown that limocitrin induces caspase-related apoptosis. nih.govnih.gov This is evidenced by the increased expression of cleaved caspase-3, caspase-8, caspase-9, and PARP. nih.govnih.gov Limocitrin treatment triggers apoptosis through both the intrinsic mitochondrial pathway and the extrinsic death receptor-mediated mechanism. nih.gov The mitochondrial pathway is activated by modulating the expression of Bcl-2 family proteins, specifically by decreasing the anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the pro-apoptotic proteins Bax and Bak. nih.govnih.gov Furthermore, limocitrin treatment reduces mitochondrial membrane potential, a key event in the initiation of mitochondria-mediated apoptosis. nih.gov The extrinsic pathway is activated by inhibiting the X-linked inhibitor of apoptosis protein (XIAP), which in turn induces caspase-3 and caspase-8 expression. nih.gov

In studies involving the structurally related compound rutin (quercetin-3-O-rutinoside), treatment of HeLa cervical cancer cells led to significant apoptosis. nih.gov This was characterized by nuclear condensation and fragmentation, hallmarks of apoptotic cell death. nih.gov Rutin induced the mitochondrial-mediated pathway in HeLa cells by up-regulating pro-apoptotic genes like p53 and Bax, and down-regulating the anti-apoptotic gene Bcl-2. nih.gov This modulation resulted in an increased Bax/Bcl-2 ratio and the activation of caspases-3, -8, and -9. nih.gov

Table 1: Effects of Limocitrin on Apoptosis-Related Proteins in OSCC Cell Lines

Protein Effect in SCC-9 Cells Effect in SCC-47 Cells Apoptotic Pathway
Cleaved Caspase-3 Upregulated - Executioner Caspase
Cleaved Caspase-8 - Upregulated Initiator Caspase (Extrinsic)
Cleaved Caspase-9 Upregulated Upregulated Initiator Caspase (Intrinsic)
Bax Upregulated Upregulated Pro-apoptotic
Bak Upregulated Upregulated Pro-apoptotic
Bcl-2 Downregulated Downregulated Anti-apoptotic
Bcl-xL Downregulated Downregulated Anti-apoptotic
XIAP Downregulated Downregulated Inhibitor of Apoptosis

Inhibition of Cell Proliferation and Cell Cycle Modulation

Limocitrin has demonstrated potent anti-proliferative effects in human oral cancer cell lines (SCC-9 and SCC-47). nih.gov Its ability to inhibit cancer cell viability is both concentration-dependent and time-dependent. nih.gov Colony formation assays further confirm that limocitrin significantly reduces the ability of oral cancer cells to proliferate and form colonies. nih.gov

The mechanism behind this inhibition of proliferation involves the modulation of the cell cycle. nih.gov Limocitrin treatment leads to cell cycle arrest at the G2/M phase in OSCC cells. nih.govnih.gov This arrest is orchestrated by altering the expression of key cell cycle regulatory proteins. nih.gov Specifically, limocitrin downregulates the expression of Cyclin E1, Cyclin E2, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6. nih.govnih.gov Concurrently, it increases the expression of p21, a potent inhibitor of cyclin-dependent kinases. nih.gov The inhibition of these cyclins and CDKs prevents the cell from progressing through the G2 phase and entering mitosis, thus halting proliferation. nih.gov

Table 2: Modulation of Cell Cycle Regulatory Proteins by Limocitrin in OSCC Cells

Protein Function in Cell Cycle Effect of Limocitrin Treatment
Cyclin E1/E2 G1/S transition Downregulated
CDK2 G1/S transition, S phase progression Downregulated
CDK4 G1 progression Downregulated
CDK6 G1 progression Downregulated
p21 CDK inhibitor, tumor suppressor Upregulated

Modulation of Signaling Pathways (e.g., PI3K/Akt) in Cancer Models

The Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. Limocitrin has been shown to exert an inhibitory effect on this crucial survival pathway in oral cancer models. nih.govnih.gov

Studies have demonstrated that limocitrin treatment leads to a dose-dependent inhibition of the phosphorylation of Akt. nih.govnih.gov Since phosphorylation is required for Akt activation, limocitrin effectively downregulates the activity of the entire pathway. The increased expression of cleaved caspase-9, an initiator caspase of the mitochondrial apoptotic pathway, observed after limocitrin administration, has been linked to the inhibition of its upstream regulator, Akt. nih.gov This indicates that by suppressing the PI3K/Akt survival signal, limocitrin sensitizes cancer cells to apoptosis. nih.gov

In addition to the PI3K/Akt pathway, limocitrin also affects other signaling cascades, such as the ERK1/2 and JNK pathways, showing a dose-dependent inhibitory effect on their phosphorylation. nih.govnih.gov

DNA Topoisomerase Inhibition

Currently, there is no specific research available that directly demonstrates the inhibition of DNA topoisomerases by Limocitrin-3-O-rutinoside. However, the inhibition of these essential nuclear enzymes, which manage DNA topology during replication and transcription, is a known anticancer mechanism for various other flavonoid compounds. This suggests a potential, yet unexplored, area for Limocitrin-3-O-rutinoside's mechanism of action.

Studies in Animal Models of Cancer

While in vitro studies provide a foundational understanding of a compound's anticancer activities, in vivo animal models are crucial for evaluating therapeutic potential in a whole-organism context. nih.govresearchgate.net Currently, published research focusing specifically on the effects of Limocitrin-3-O-rutinoside in animal models of cancer is limited. However, studies on other flavonoid glycosides and plant extracts rich in these compounds have shown promise in preclinical animal models. For example, diets rich in anthocyanins, a class of flavonoid glycosides, resulted in a significant decrease in tumor size and the number of lung metastases in a mouse model of Lewis lung carcinoma. mdpi.com Similarly, saponin-rich fractions from Gymnema sylvestre have been shown to reduce tumor volume and weight in both liquid and solid tumor mouse models. mdpi.com These studies on related compounds underscore the potential utility of flavonoid glycosides like Limocitrin-3-O-rutinoside and highlight the need for future in vivo investigations to validate its anticancer efficacy. mdpi.comresearchgate.net

Antiglycation Activity (in vitro studies)

Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between sugars and proteins, a process known as glycation. jfda-online.com The accumulation of AGEs is implicated in various chronic diseases, including diabetic complications. jfda-online.com Polyphenols, including flavonoids, are known to possess antiglycation properties. jfda-online.commdpi.com

Other Investigated Biological Activities (in vitro and animal models)

Beyond its anticancer and potential antiglycation activities, Limocitrin-3-O-rutinoside and related flavonoid glycosides exhibit a range of other biological effects.

Anti-inflammatory Activity: A compound identified as 3′-methoxyquercetin-3-O-rutinoside, which is structurally related to limocitrin-3-O-rutinoside, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. ijsr.net Other flavonoid rutinosides, such as kaempferol-3-O-β-rutinoside, have been shown to suppress inflammatory responses in macrophage cell lines by inhibiting the NF-κB and MAPK signaling pathways. nih.gov

Antioxidant Activity: Flavonoids are well-known for their potent antioxidant properties. mdpi.commdpi.com They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. mdpi.commdpi.com The antioxidant capacity of citrus-derived flavonoids is well-documented. mdpi.com Myricitrin, another flavonoid rhamnoside, exhibits significant antioxidant and hepatoprotective activity in mouse models. nih.gov Laricitrin 3-rutinoside has been shown to inhibit TNF-α-stimulated reactive oxygen species (ROS) generation in human dermal fibroblasts. nih.gov

Hepatoprotective Effects: The antioxidant and anti-inflammatory properties of flavonoid glycosides contribute to their protective effects on the liver. In a mouse model of carbon tetrachloride-induced liver injury, myricitrin significantly ameliorated increases in serum liver enzymes and damaging histopathological changes. nih.gov

Methodological Considerations in Limocitrin 3 O Rutinoside Research

Standardization of Extraction and Purification Protocols for Consistency

The consistent and reliable investigation of Limocitrin-3-O-rutinoside begins with the standardization of its extraction and purification from natural sources, primarily citrus peels. The variability in extraction yields and purity can significantly impact the results of subsequent biological assays. Therefore, establishing standardized protocols is paramount for ensuring consistency across different research studies.

Commonly employed methods for the extraction of flavonoids, including Limocitrin-3-O-rutinoside, involve the use of organic solvents such as methanol (B129727) or ethanol (B145695), often in aqueous mixtures. The efficiency of extraction is influenced by several factors, including the solvent-to-solid ratio, temperature, and extraction time. Advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to improve extraction efficiency and reduce processing time.

Following extraction, purification is essential to isolate Limocitrin-3-O-rutinoside from the complex mixture of phytochemicals present in the crude extract. Column chromatography is a widely used purification technique, employing stationary phases such as silica (B1680970) gel or polyamide resins. The choice of the mobile phase is critical for achieving effective separation. High-performance liquid chromatography (HPLC) is often used for the final purification and quantification of the compound, ensuring a high degree of purity for biological testing. The standardization of these extraction and purification steps is vital for obtaining a consistent chemical profile and minimizing batch-to-batch variability.

Table 1: Overview of Extraction and Purification Techniques for Flavonoids

Technique Principle Advantages Considerations for Standardization
Solvent Extraction Utilizes solvents of varying polarities to dissolve the target compound from the plant matrix. Simple, scalable, and widely applicable. Solvent type, solvent-to-solid ratio, temperature, and extraction time must be precisely controlled.
Ultrasound-Assisted Extraction (UAE) Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration. Increased efficiency, reduced extraction time and solvent consumption. Ultrasonic frequency, power, and sonication time need to be standardized.
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase. Effective for purifying large quantities of the compound. Choice of adsorbent, column dimensions, and eluting solvent gradient must be consistent.
High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique for separation, identification, and quantification. High purity and precise quantification. Column type, mobile phase composition, flow rate, and detection wavelength must be standardized.

Rigorous Structural Characterization and Confirmation for Compound Identity

The unambiguous identification of Limocitrin-3-O-rutinoside is a prerequisite for any meaningful biological investigation. A combination of spectroscopic techniques is employed for the rigorous structural characterization and confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition and molecular weight of Limocitrin-3-O-rutinoside. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable information about the structure of the aglycone and the nature and linkage of the sugar moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), is indispensable for the complete structural elucidation of Limocitrin-3-O-rutinoside. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, allowing for the precise assignment of all atoms in the structure and confirming the glycosylation pattern. Due to the limited availability of published experimental NMR data for Limocitrin-3-O-rutinoside, the following table includes predicted ¹H NMR data for the closely related compound, Limocitrin (B1675400) 3-rhamnoside, and experimental ¹³C NMR data for the aglycone, Limocitrin.

Table 2: Spectroscopic Data for the Structural Characterization of Limocitrin-3-O-rutinoside and Related Compounds

Technique Compound Key Data and Observations
Mass Spectrometry (MS) Limocitrin-3-O-rutinoside Provides the exact mass and molecular formula (C₂₉H₃₄O₁₇). Fragmentation patterns in MS/MS can confirm the loss of the rutinoside moiety.
¹H NMR (Predicted) Limocitrin 3-rhamnoside Predicted chemical shifts (in D₂O) can help in the initial assignment of protons in the aglycone and the rhamnose sugar.
¹³C NMR (Experimental) Limocitrin (Aglycone) Provides the chemical shifts for all carbon atoms in the flavonoid backbone, which is essential for confirming the core structure.

Design of Robust In Vitro Experimental Models for Mechanistic Studies

In vitro experimental models are fundamental for investigating the potential mechanisms of action of Limocitrin-3-O-rutinoside at the cellular and molecular levels. The design of these models must be robust and relevant to the biological questions being addressed.

A variety of cell-based assays can be employed to assess the bioactivity of Limocitrin-3-O-rutinoside. For instance, its antioxidant potential can be evaluated using assays that measure the scavenging of free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

To investigate its potential anti-inflammatory effects, cell lines such as macrophages (e.g., RAW 264.7) can be stimulated with inflammatory agents like lipopolysaccharide (LPS), and the effect of Limocitrin-3-O-rutinoside on the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, and cytokines) can be measured.

For anticancer research, a panel of cancer cell lines representing different tumor types can be used to assess the cytotoxic and anti-proliferative effects of the compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine cell viability. Mechanistic studies may involve investigating the compound's effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer development.

Table 3: Common In Vitro Assays for Evaluating the Biological Activity of Flavonoids

Biological Activity Assay Principle Key Parameters Measured
Antioxidant DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. Decrease in absorbance at a specific wavelength, IC₅₀ value.
Anti-inflammatory LPS-stimulated Macrophages Evaluates the effect of the compound on the production of inflammatory mediators in immune cells. Nitric oxide, prostaglandin (B15479496) E₂, pro-inflammatory cytokine levels.
Anticancer MTT Assay Assesses cell metabolic activity as an indicator of cell viability and proliferation. Cell viability percentage, IC₅₀ value.
Enzyme Inhibition Specific Enzyme Assays Measures the ability of the compound to inhibit the activity of a particular enzyme involved in a disease process. Enzyme activity, IC₅₀ or Kᵢ value.

Appropriate Selection and Use of Animal Models in Pre-clinical Research

Pre-clinical research utilizing animal models is a critical step in evaluating the in vivo efficacy and potential therapeutic applications of Limocitrin-3-O-rutinoside. The appropriate selection and ethical use of these models are of utmost importance.

Rodent models, such as mice and rats, are frequently used in pre-clinical studies due to their physiological and genetic similarities to humans, as well as their relatively low cost and ease of handling. The choice of a specific animal model depends on the research question. For instance, to study the anti-inflammatory properties of Limocitrin-3-O-rutinoside, models of acute inflammation, such as carrageenan-induced paw edema, or chronic inflammation, like collagen-induced arthritis, can be employed.

When investigating the potential of Limocitrin-3-O-rutinoside in cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. These models allow for the assessment of the compound's effect on tumor growth and metastasis in vivo.

The design of animal studies should be carefully considered to ensure scientific rigor and ethical treatment of the animals. This includes determining the appropriate sample size, route of administration, and duration of treatment. Furthermore, relevant biomarkers should be measured to assess the biological effects of Limocitrin-3-O-rutinoside.

Data Analysis and Statistical Interpretation in Phytochemical and Biological Studies

The final and crucial step in any research involving Limocitrin-3-O-rutinoside is the appropriate analysis and statistical interpretation of the collected data. The choice of statistical methods will depend on the experimental design and the type of data generated.

In phytochemical studies, statistical analysis can be used to compare the extraction efficiency of different methods or to assess the variation in the content of Limocitrin-3-O-rutinoside in different plant sources. Techniques such as the t-test or analysis of variance (ANOVA) are commonly used for these purposes.

In biological studies, statistical methods are essential for determining the significance of the observed effects of Limocitrin-3-O-rutinoside. For example, in in vitro assays, dose-response curves are often generated, and statistical software is used to calculate the IC₅₀ values (the concentration of the compound that causes 50% inhibition of a biological activity).

Future Research Directions and Translational Perspectives for Limocitrin 3 O Rutinoside

Elucidation of Broader Biological Activities and Molecular Targets

While the biological activities of many flavonoids are well-documented, the specific bioactivity profile of Limocitrin-3-O-rutinoside remains largely unexplored. Future research should prioritize comprehensive screening to identify its therapeutic potential. The activities of structurally similar flavonoid rutinosides provide a logical starting point for these investigations. For instance, Rutin (B1680289) (Quercetin-3-O-rutinoside) exhibits antiallergic, anti-inflammatory, antiproliferative, and anticarcinogenic properties targetmol.com. Another analogue, Kaempferol-3-O-rutinoside, has demonstrated significant antipyretic effects in animal models by promoting the elimination of inflammatory cytokines like IL-6 and TNF-α mdpi.com.

Furthermore, Cyanidin-3-rutinoside has been shown to selectively induce apoptosis in leukemia cells by generating oxidative stress, suggesting potential as a targeted anticancer agent nih.govmedicinacomplementar.com.br. The aglycone of the target compound, Limocitrin (B1675400), has been noted to inhibit TNF-alpha expression in monocytes medchemexpress.com. These findings strongly suggest that Limocitrin-3-O-rutinoside could possess valuable anti-inflammatory and anti-cancer properties.

Future studies should employ a range of in vitro assays to screen for these and other activities, including antioxidant, antimicrobial, and enzyme inhibition assays mdpi.commdpi.com. Target identification studies, using techniques like affinity chromatography and computational target prediction, will be crucial to uncover the specific molecular pathways and protein targets modulated by this compound researchgate.net.

Table 1: Potential Biological Activities of Limocitrin-3-O-rutinoside Based on Analogue Research

Biological Activity Observed in Analogue Analogue Compound Potential Molecular Targets
Anti-inflammatory Yes Rutin, Kaempferol-3-O-rutinoside, Limocitrin COX/LOX enzymes, IL-6, TNF-α
Anticarcinogenic Yes Rutin, Cyanidin-3-rutinoside Apoptotic pathways (p38 MAPK, JNK), Pro-death Bcl-2 proteins
Antipyretic Yes Kaempferol-3-O-rutinoside Inflammatory cytokine pathways
Antiglycation Yes Kaempferol-3-O-rutinoside Advanced glycation end-products (AGEs) formation pathway

In-depth Investigations into Structure-Activity Relationships of Limocitrin-3-O-rutinoside and its Analogues

Understanding the relationship between the chemical structure of Limocitrin-3-O-rutinoside and its biological activity is paramount for optimizing its therapeutic potential. Structure-Activity Relationship (SAR) studies are needed to determine which functional groups are essential for its effects. Key areas of investigation should include the role of the rutinoside sugar moiety compared to other glycosides or the aglycone (Limocitrin) alone nih.gov. Studies on other flavones have shown that the number and position of hydroxyl groups on the flavonoid backbone are critical for activities like enzyme inhibition and cytotoxicity mdpi.com.

Parallel synthesis and screening of a library of Limocitrin-3-O-rutinoside analogues with modifications to the flavonoid core (e.g., altering methoxy (B1213986) and hydroxy groups) and the sugar unit could reveal the key structural determinants for specific biological activities mdpi.com. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR uses machine learning algorithms to build regression models that correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, providing predictive insights for designing more potent and selective analogues mdpi.com.

Development of Novel Synthetic and Biosynthetic Routes for Scalable Production

The low abundance of Limocitrin-3-O-rutinoside in natural sources can be a significant bottleneck for extensive research and potential commercialization. Therefore, the development of efficient and scalable production methods is a critical research direction. Chemical synthesis offers a direct route to the pure compound. A synthetic pathway for the analogous compound Kaempferol-3-O-rutinoside has been described, which could serve as a template for the synthesis of Limocitrin-3-O-rutinoside nih.gov. This would involve the strategic protection of hydroxyl groups on the Limocitrin aglycone, followed by glycosylation with a protected rutinose donor and subsequent deprotection.

Alternatively, biosynthetic routes using metabolic engineering in microbial or plant cell systems present a sustainable and potentially cost-effective production strategy. This would involve identifying and assembling the specific enzymes (e.g., glycosyltransferases) responsible for the biosynthesis of Limocitrin-3-O-rutinoside in its native plant species and expressing them in a suitable production host like E. coli or Saccharomyces cerevisiae.

Exploration of Limocitrin-3-O-rutinoside as a Biomarker or Bioactive Component in Specific Plant Extracts

Limocitrin-3-O-rutinoside and its analogues have been identified as constituents of various plants, including those used in traditional medicine. Future research should focus on its potential as a biomarker for authenticating specific plant extracts or as a key contributor to their therapeutic effects. For example, related compounds like Limocitrin 3-glucoside have been detected in citrus fruits, suggesting they could serve as potential biomarkers for the consumption of these foods .

Metabolomic studies have detected related compounds such as limocitrin-3,7-di-O-glucoside and limocitrin-3-O-sophoroside in the flowers of Lonicera macranthoides, a plant used in traditional medicine. Investigating the concentration of Limocitrin-3-O-rutinoside in different plant species and correlating it with their known biological activities could validate its role as a primary bioactive component. This could lead to the standardization of herbal extracts based on their Limocitrin-3-O-rutinoside content, ensuring consistent quality and efficacy.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding

To gain a holistic understanding of the role of Limocitrin-3-O-rutinoside in plant biology and its mechanism of action in biological systems, an integrated omics approach is essential. Combined transcriptomic and targeted metabolomic analyses in plants like Lonicera macranthoides have successfully linked the expression levels of genes in the flavonoid biosynthesis pathway to the accumulation of Limocitrin analogues.

This approach can be expanded to elucidate the complete biosynthetic pathway of Limocitrin-3-O-rutinoside. In pharmacological studies, treating cells or animal models with the compound and subsequently performing metabolomic and transcriptomic analyses can reveal the metabolic and gene expression changes it induces. This provides an unbiased, system-wide view of its mechanism of action, helping to identify novel molecular targets and pathways that would be missed by traditional hypothesis-driven research.

Pre-clinical Development for Potential Nutraceutical and Pharmaceutical Applications

Given the promising biological activities of related flavonoid rutinosides, Limocitrin-3-O-rutinoside is a strong candidate for pre-clinical development. The demonstrated in vivo antipyretic efficacy of Kaempferol-3-O-rutinoside in a mouse fever model provides a solid foundation for initiating similar animal studies with Limocitrin-3-O-rutinoside mdpi.com.

Pre-clinical research should focus on evaluating its efficacy in established animal models for inflammation, cancer, and metabolic diseases. These studies are crucial for establishing proof-of-concept and determining the compound's potential for development as a nutraceutical for promoting general health or as a pharmaceutical for treating specific diseases. Such development would require thorough investigation into its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.

Advancing In Silico Modeling and Molecular Docking Studies

In silico methods are powerful tools for accelerating drug discovery and can be readily applied to Limocitrin-3-O-rutinoside. Molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of various protein targets, such as enzymes and receptors implicated in disease mdpi.com. This can help prioritize experimental testing and provide insights into its mechanism of action at a molecular level mdpi.com.

Computational tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction can be used to screen Limocitrin-3-O-rutinoside against vast databases of proteins to predict its most likely biological activities and molecular targets researchgate.net. These predictive studies can guide future research by generating new hypotheses about the compound's therapeutic potential, saving significant time and resources in the early stages of investigation.

Table 2: Chemical Compound Reference List

Compound Name
Limocitrin-3-O-rutinoside
Limocitrin
Limocitrin-3,7-di-O-glucoside
Limocitrin-3-O-sophoroside
Limocitrin 3-glucoside
Rutin (Quercetin-3-O-rutinoside)
Kaempferol-3-O-rutinoside (Nicotiflorin)
Cyanidin-3-rutinoside
Interleukin-6 (IL-6)

Addressing Research Gaps and Enhancing Methodological Rigor in Future Studies

The successful translation of limocitrin-3-O-rutinoside from a promising natural product to a clinically relevant agent hinges on a concerted effort to address current research gaps and uphold stringent methodological standards in all future investigations. Key areas requiring focused attention include a thorough characterization of its pharmacokinetic and pharmacodynamic profiles, robust preclinical efficacy studies, and a deep dive into its molecular mechanisms of action.

A significant hurdle in the development of many natural products, including flavonoid glycosides like limocitrin-3-O-rutinoside, is their often-limited oral bioavailability. Future research must prioritize comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand how the compound is processed in the body. The low solubility, poor oral absorption, and rapid metabolism of many flavonoids can significantly curtail their therapeutic efficacy. nih.gov Investigating the pharmacokinetic profile of limocitrin-3-O-rutinoside is a critical first step. peerj.com

Furthermore, the establishment of well-designed in vivo studies using relevant animal models is essential to validate the in vitro findings and assess the therapeutic efficacy of limocitrin-3-O-rutinoside in a physiological context. These preclinical studies should be designed to provide clear evidence of the compound's potential benefits.

A deeper understanding of the molecular targets and mechanisms of action is also paramount. While initial findings point towards the inhibition of DNA topoisomerases, further research is needed to confirm these findings and explore other potential pathways through which limocitrin-3-O-rutinoside may exert its effects. rhhz.net Techniques such as molecular docking can be employed to predict and analyze the interaction between the compound and its biological targets. nih.govresearchgate.net

To ensure the reliability and reproducibility of research findings, it is crucial to enhance methodological rigor. bitesizebio.com This includes the proper authentication and characterization of the natural product material being studied. The complex nature of natural products necessitates a clear understanding of their composition and purity. Moreover, the development and validation of robust analytical methods are essential for the accurate quantification of limocitrin-3-O-rutinoside and its metabolites in biological samples.

The journey of a natural product from the laboratory to the clinic is a long and challenging one, with many potential roadblocks. nih.govresearchgate.net Overcoming challenges related to sample availability, standardization, and scaling up for commercial production will be critical for the successful development of limocitrin-3-O-rutinoside. nih.gov

Translational perspectives for limocitrin-3-O-rutinoside should focus on bridging the gap between basic research and clinical application. This involves not only generating high-quality preclinical data but also considering the practical aspects of drug development, such as formulation strategies to enhance bioavailability and the design of rigorous clinical trials. acs.orgacs.org The development of novel delivery systems could be a key strategy to overcome the bioavailability challenges often associated with flavonoids. mdpi.com

Future research on limocitrin-3-O-rutinoside should be guided by a clear and strategic vision that prioritizes addressing current knowledge gaps and adheres to the highest standards of methodological rigor. A summary of key future research directions is provided in the table below.

Research AreaKey ObjectivesMethodological Considerations
Pharmacokinetics (ADME) To determine the absorption, distribution, metabolism, and excretion profile of limocitrin-3-O-rutinoside.Use of validated analytical methods for quantification in biological matrices; in vivo studies in appropriate animal models.
Preclinical Efficacy To evaluate the in vivo therapeutic potential in relevant disease models.Well-designed, controlled, and reproducible animal studies; clear definition of endpoints and outcome measures.
Mechanism of Action To identify and validate the molecular targets and signaling pathways modulated by the compound.Target identification and validation studies; molecular docking and other computational approaches.
Methodological Standardization To ensure the quality and reproducibility of research findings.Proper authentication and characterization of the natural product; use of standardized protocols and reporting guidelines.
Translational Development To facilitate the progression from preclinical findings to clinical applications.Formulation development to improve bioavailability; design of scientifically sound clinical trial protocols.

By systematically addressing these research priorities, the scientific community can build a solid foundation of evidence to support the potential therapeutic applications of limocitrin-3-O-rutinoside and pave the way for its successful translation into clinical practice.

Q & A

Q. What experimental approaches are recommended for structural characterization of limocitrin-3-O-rutinoside?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (1D and 2D techniques) for elucidating the aglycone core, glycosidic linkages, and methoxy groups. High-resolution mass spectrometry (HR-MS) can validate the molecular formula (C₂₉H₃₄O₁₇, MW 654.57 g/mol) . Compare spectral data with literature values for analogous flavonoids (e.g., isorhamnetin-3-O-rutinoside) to resolve ambiguities in stereochemistry .

Q. How can researchers isolate limocitrin-3-O-rutinoside from plant sources like Sedum alfredii?

Use solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning (ethyl acetate/water). Further purify via column chromatography (silica gel or Sephadex LH-20) and reverse-phase HPLC. Monitor purity using UV-Vis spectroscopy (λ ~350 nm for flavonoid absorption) and confirm via thin-layer chromatography (TLC) with standards .

Q. What protocols ensure stability during storage of limocitrin-3-O-rutinoside?

Store lyophilized powder at -20°C in airtight, light-protected vials. For solutions, use DMSO or methanol (10 mM stock) and store at -80°C for ≤1 year. Regularly assess degradation via HPLC-UV or LC-MS, comparing retention times and peak areas against fresh standards .

Advanced Research Questions

Q. How can metabolic pathways of limocitrin-3-O-rutinoside be mapped in mammalian systems?

Adminstrate isotopically labeled compound (e.g., ¹³C or deuterated analogs) to in vitro hepatocyte cultures or in vivo rodent models. Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronides, sulfates) and quantify urinary/fecal excretion. Pair with enzyme inhibition assays (CYP450 isoforms) to elucidate metabolic enzymes involved .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Replicate studies under standardized conditions (e.g., oxygen concentration, pH, and temperature). Perform dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HepG2, RAW264.7) and validate via orthogonal methods (e.g., DPPH assay vs. cellular ROS quantification). Analyze batch-to-batch purity (≥95% by HPLC) to rule out contaminant interference .

Q. How can structure-activity relationships (SAR) be investigated for limocitrin-3-O-rutinoside derivatives?

Synthesize analogs with modified glycosidic groups (e.g., replacing rutinose with glucose) or methoxy positions. Test in enzyme inhibition assays (e.g., α-glucosidase, COX-2) and correlate activity with computational docking studies (AutoDock Vina). Use multivariate regression to identify critical substituents affecting potency .

Q. What experimental designs assess synergistic effects of limocitrin-3-O-rutinoside in multi-component herbal extracts?

Apply factorial design (e.g., 2⁴ full factorial) to test combinations with co-occurring flavonoids (e.g., quercetin-3-rutinoside). Measure synergy via isobolograms or Chou-Talalay combination indices. Validate using transcriptomics (RNA-seq) to identify pathways modulated uniquely by mixtures .

Q. How can in vitro-in vivo discrepancies in bioavailability be addressed?

Conduct pharmacokinetic studies in rodents with oral/intravenous administration. Quantify plasma levels via LC-MS and calculate bioavailability (AUC₀–t). Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux. Compare with solubility assays (shake-flask method) to identify absorption-limiting factors .

Methodological Resources

  • Data Analysis : Use software like GraphPad Prism for dose-response curves and ANOVA with post-hoc tests. For SAR, apply cheminformatics tools (e.g., MOE, Schrodinger Suite) .
  • Literature Review : Prioritize primary sources from journals like Journal of Natural Products or Phytochemistry. Cross-validate protocols using guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, spectral data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Limocitrin-3-rutinoside
Reactant of Route 2
Limocitrin-3-rutinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.